
(2-クロロ-7-メチルキノリン-3-イル)メタノール
概要
説明
(2-Chloro-7-methylquinolin-3-yl)methanol is a useful research compound. Its molecular formula is C11H10ClNO and its molecular weight is 207.65 g/mol. The purity is usually 95%.
The exact mass of the compound (2-Chloro-7-methylquinolin-3-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2-Chloro-7-methylquinolin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-7-methylquinolin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
キノリン環系の合成
キノリン化合物、例えば「(2-クロロ-7-メチルキノリン-3-イル)メタノール」は、キノリン環系の合成によく用いられます。 これらの環系は、多くの医薬品や他の生物活性化合物における重要な構成要素です .
縮合または二元キノリン-コードヘテロ環系の構築
「(2-クロロ-7-メチルキノリン-3-イル)メタノール」および関連化合物は、縮合または二元キノリン-コードヘテロ環系を構築する反応に用いることができます。 これらの系は、新薬開発において潜在的な用途があります .
化学反応における触媒
キノリン化合物は、様々な化学反応において触媒として作用します。 例えば、ピペリジン、ピリジン、トリエチルアミン、水酸化ナトリウム、L-プロリンなどの異なる触媒を用いて行われる反応に用いることができます .
新薬開発
キノリン核は、新薬開発のための重要な構築モチーフとして現れる特権的な足場です。 「(2-クロロ-7-メチルキノリン-3-イル)メタノール」を含む、新規キノリン誘導体は、いくつかの薬理学的活性を有する生物活性化合物として知られています .
抗マラリア活性
キノリン誘導体は、抗マラリア活性を有することが判明しています。 これは、「(2-クロロ-7-メチルキノリン-3-イル)メタノール」を、新規抗マラリア薬開発のための潜在的な候補にします
Safety and Hazards
The safety data sheet for “(2-Chloro-7-methylquinolin-3-yl)methanol” indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage) .
作用機序
Target of Action
Quinoline derivatives, to which this compound belongs, are known to interact with a variety of biological targets . These targets often play crucial roles in cellular processes, including DNA synthesis and cellular signaling .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . The compound’s interaction with its targets and any resulting changes would depend on the specific biological target and the context of the interaction.
Biochemical Pathways
Quinoline derivatives have been found to interact with the pi3k/akt/mtor signaling pathway, which plays a role in multiple cancers by regulating apoptosis and cell proliferation .
Pharmacokinetics
The pharmacokinetic properties of quinoline derivatives are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Quinoline derivatives have been found to exhibit a broad range of biological activities, including antimicrobial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .
特性
IUPAC Name |
(2-chloro-7-methylquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-2-3-8-5-9(6-14)11(12)13-10(8)4-7/h2-5,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULSNMQBGIVMGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356674 | |
| Record name | (2-chloro-7-methylquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170848-22-3 | |
| Record name | (2-chloro-7-methylquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 170848-22-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
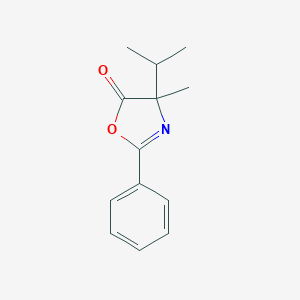

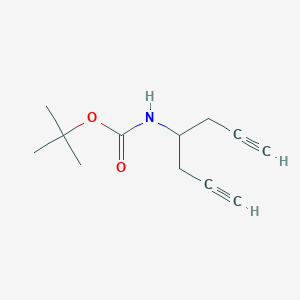
![Imidazo[1,2-b]pyridazin-3-amine](/img/structure/B62415.png)
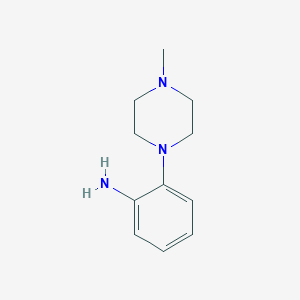
![2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid](/img/structure/B62420.png)
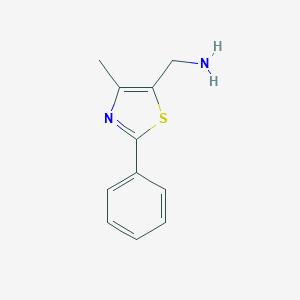
![Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B62424.png)
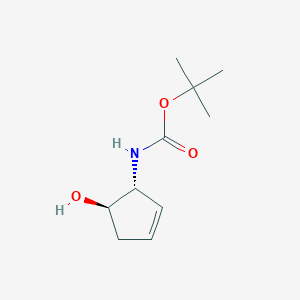
![3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile](/img/structure/B62428.png)
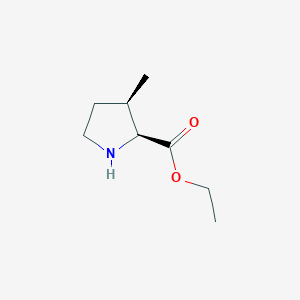
![1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine](/img/structure/B62432.png)

![8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B62442.png)
